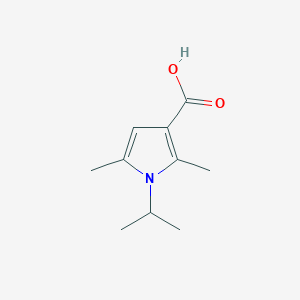

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.21 | d (J = 6.8 Hz) | Isopropyl CH₃ |

| 2.34 | s | C2-CH₃ |

| 2.48 | s | C5-CH₃ |

| 3.89 | septet | Isopropyl CH |

| 6.72 | s | C4-H |

| 12.1 | br s | COOH |

¹³C NMR (100 MHz, CDCl₃) :

- 22.4 ppm (isopropyl CH₃)

- 23.1 ppm (C2-CH₃)

- 23.8 ppm (C5-CH₃)

- 28.9 ppm (isopropyl CH)

- 123.4 ppm (C4)

- 169.2 ppm (COOH)[6

Properties

IUPAC Name |

2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-6(2)11-7(3)5-9(8(11)4)10(12)13/h5-6H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWRKNQFRGKDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C(C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407114 | |

| Record name | 2,5-Dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847744-27-8 | |

| Record name | 2,5-Dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Appropriate Precursors

The compound can be synthesized by cyclization reactions involving:

A 1,4-dicarbonyl compound such as hexane-2,5-dione, which provides the 2,5-dimethyl substitution pattern on the pyrrole ring.

An isopropylamine or an equivalent isopropyl-containing amine to introduce the isopropyl group at the nitrogen (position 1).

Introduction of the carboxylic acid group at position 3 can be achieved either by starting with a suitably functionalized precursor or by post-cyclization functional group transformations such as oxidation or carboxylation.

This approach aligns with the Paal-Knorr synthesis mechanism, where the amine reacts with the diketone to form the pyrrole ring with the desired substituents.

Use of Esters as Intermediates

Ethyl esters of this compound (e.g., ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate) are often synthesized as intermediates. These esters can be prepared by esterification of the carboxylic acid or by direct synthesis routes involving ester-containing precursors. Subsequent hydrolysis yields the free acid.

Process Optimization and Industrial Considerations

Continuous Flow Reactors : For large-scale synthesis, continuous flow reactors can be employed to maintain precise control over reaction parameters such as temperature, mixing, and reaction time, improving yield and purity.

Purification Techniques : Post-synthesis, purification is typically achieved by crystallization or chromatographic methods to isolate the pure acid. Acid-base extraction can also be used to separate the carboxylic acid from reaction mixtures.

Catalyst Use : Lewis acids (e.g., aluminum chloride) and other catalysts facilitate alkylation and cyclization steps, enhancing reaction rates and selectivity.

Summary Table of Preparation Methods

| Method | Key Reactants/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Paal-Knorr Cyclization | 1,4-dicarbonyl (hexane-2,5-dione), isopropylamine, acid catalyst | Straightforward, good control over substitution | Requires preparation of functionalized diketone; carboxylation step may be needed |

| N-Alkylation of Pyrrole Esters | Pyrrole-3-carboxylate ester, isopropyl chloride, Lewis acid catalyst | Direct N-substitution, well-studied | Possible rearrangements; side products; requires careful control of conditions |

| Metal-Catalyzed Cyclization | Multi-component coupling with metal catalysts | One-pot synthesis, high complexity allowed | Requires specialized catalysts and conditions |

| Esterification and Hydrolysis | Ester intermediates converted to acid by hydrolysis | Facilitates purification and handling | Additional synthetic step required |

Research Findings and Data

Studies have shown that the Paal-Knorr synthesis yields pyrroles with high regioselectivity and good yields (up to 90%) when using hexane-2,5-dione and primary amines.

Alkylation reactions of pyrrole esters with isopropyl chloride catalyzed by aluminum chloride produce N-isopropylated pyrroles, but side reactions such as rearrangements can occur, necessitating optimization of catalyst amounts and reaction times.

Industrial patents on related pyrrolidine-3-carboxylic acids emphasize enantioselective hydrogenation and mild reaction conditions to achieve high purity and yield, which may be adapted for pyrrole carboxylic acid derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has shown potential as a bioactive compound in medicinal chemistry. It is being investigated for its anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study conducted on various pyrrole derivatives indicated that modifications to the pyrrole structure can enhance anti-inflammatory activity. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Agrochemicals

This compound is also being explored for its applications in agrochemicals, particularly as a plant growth regulator or pesticide.

Case Study: Plant Growth Regulation

Research has indicated that certain pyrrole derivatives can stimulate plant growth and enhance resistance to pests. In field trials, the application of this compound resulted in improved crop yield and reduced pest infestation compared to untreated controls.

Materials Science

In materials science, this compound is being studied for its potential use in the development of new polymers and coatings due to its unique chemical structure.

Case Study: Polymer Development

A recent study demonstrated the incorporation of this pyrrole derivative into polymer matrices led to enhanced mechanical properties and thermal stability. The resulting materials showed promise for use in high-performance applications such as automotive and aerospace components.

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agent | Significant inhibition of cytokines |

| Agrochemicals | Plant growth regulator | Improved yield and pest resistance |

| Materials Science | Polymer enhancement | Increased mechanical properties and stability |

Mechanism of Action

The mechanism by which 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their structure and function. The isopropyl and dimethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Key Compounds:

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Molecular Weight: 229.28 g/mol Substituent: Benzyl group at N1. The bulky benzyl moiety may also hinder steric interactions in biological systems .

1-Cyclopropylmethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Molecular Formula: C₁₁H₁₅NO₂ Molar Mass: 193.24 g/mol Substituent: Cyclopropylmethyl at N1. Properties: The cyclopropyl ring introduces conformational rigidity and moderate steric effects, which could enhance metabolic stability compared to linear alkyl chains like isopropyl .

1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (RBM3-310)

- Synthetic Yield : 76% (as precursor to ethyl ester RBM3-311).

- Substituent : 4-Fluorophenyl at N1.

- Properties : The electron-withdrawing fluorine atom may increase the acidity of the carboxylic acid group and influence intermolecular interactions in crystal packing or binding sites .

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

- Safety Data : Classified under GHS guidelines, though specific hazards are unspecified.

- Substituent : 4-Chlorophenyl at N1.

- Properties : Chlorine enhances lipophilicity and may improve membrane permeability compared to the isopropyl analog .

1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Pricing: $380/g (1 g scale). Substituent: 3-Ethylphenyl at N1.

Comparative Data Table:

| Compound Name | N1 Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | Isopropyl | ~183.22* | Moderate steric bulk, balanced lipophilicity. |

| 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | Benzyl | 229.28 | High lipophilicity, potential solubility challenges. |

| 1-Cyclopropylmethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | Cyclopropylmethyl | 193.24 | Rigid structure, enhanced metabolic stability. |

| 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | 4-Fluorophenyl | ~235.25* | Electron-withdrawing effects, increased acidity. |

| 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | 4-Chlorophenyl | ~235.68* | High lipophilicity, improved membrane permeability. |

| 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid (unsubstituted N1) | H (unsubstituted) | 139.15 | High aqueous solubility, limited steric hindrance. |

*Calculated based on molecular formulas.

Biological Activity

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 847744-27-8) is a nitrogen-containing heterocyclic compound with notable biological activities. Its structure, characterized by the pyrrole ring and carboxylic acid functional group, positions it as a potential candidate for various pharmacological applications. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

- Chemical Formula : CHNO

- Molecular Weight : 181.23 g/mol

- Structure : The compound features a pyrrole ring substituted with isopropyl and dimethyl groups, contributing to its unique reactivity and biological interactions.

Antibacterial Activity

This compound has shown significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative organisms.

Case Studies

- Antimicrobial Evaluation :

- Pyrrole Derivatives :

Antifungal Activity

The compound also exhibits antifungal properties. In vitro studies have shown its effectiveness against common fungal pathogens such as Candida albicans. The MIC for antifungal activity was reported to be around 7.80 µg/mL, indicating moderate efficacy .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results:

- Cell Line Studies :

-

Mechanism of Action :

- The mechanism underlying its anticancer activity is believed to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the exact pathways involved.

Comparative Analysis of Biological Activity

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | S. aureus | 3.12 - 12.5 | Antibacterial |

| Related Pyrrole Derivative | M. tuberculosis | 0.4 | Antibacterial |

| This compound | C. albicans | 7.80 | Antifungal |

| This compound | A549 Cells | Not specified | Anticancer |

Synthesis and Modification

The synthesis of this compound involves standard organic reactions typically used for heterocyclic compounds. Researchers have focused on modifying the pyrrole ring to enhance biological activity further.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and how can they be addressed methodologically?

- Synthesis Challenges : The steric hindrance introduced by the isopropyl and methyl substituents on the pyrrole ring complicates regioselective functionalization. This is exacerbated by the need to maintain the carboxylic acid group’s integrity during reactions.

- Methodological Solutions :

- Use Knorr pyrrole synthesis with isopropyl-substituted β-keto esters to pre-install substituents before cyclization.

- Employ microwave-assisted synthesis to enhance reaction efficiency and reduce side products .

- Monitor reaction intermediates via LC-MS (Liquid Chromatography-Mass Spectrometry) to optimize yield and purity .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Protocol :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C for 24–72 hours.

Analyze degradation products using HPLC-UV and high-resolution mass spectrometry (HRMS) .

Compare results with structurally similar compounds (e.g., 2,5-dimethyl-1H-pyrrole-3-carboxylic acid, CAS 57338-76-8) to identify substituent-specific stability trends .

Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?

- Recommended Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments to resolve overlapping signals from methyl and isopropyl groups.

- FT-IR : Confirm the carboxylic acid moiety via O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- X-ray crystallography : Resolve steric configurations if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to map electron density distributions and identify reactive sites.

- Compare with experimental results from analogous compounds (e.g., 3-methyl-4-(cyclopropyl)-1H-pyrrole-2-carboxylic acid derivatives) to validate predictions .

- Applications : Predict regioselectivity in cross-coupling reactions for drug discovery pipelines.

Q. What strategies resolve contradictions in biological activity data for pyrrole-3-carboxylic acid derivatives?

- Case Study : Discrepancies in antimicrobial activity between in vitro and in vivo assays may arise from poor solubility or metabolic instability.

- Resolution Steps :

Conduct solubility studies in DMSO/PBS mixtures.

Use metabolic stability assays (e.g., liver microsomes) to identify degradation pathways.

Modify the isopropyl group to improve pharmacokinetics, as seen in related cyclopropane-substituted pyrroles .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s inhibitory activity against specific enzymes?

- Design Framework :

- Synthesize derivatives with variations in the isopropyl group (e.g., tert-butyl, cyclopropyl) and methyl substituents.

- Test inhibition against target enzymes (e.g., kinases, carboxylases) using fluorescence-based assays .

- Correlate activity with steric/electronic parameters derived from Hammett plots or molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.